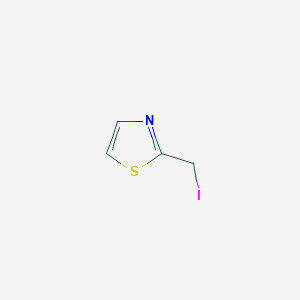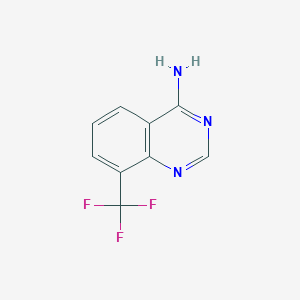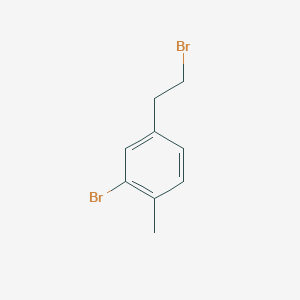
2-Bromo-4-(2-bromoethyl)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2-bromoethyl)-1-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of two bromine atoms attached to a benzene ring, along with a methyl group and an ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(2-bromoethyl)-1-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkoxides (OR-).
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(2-hydroxyethyl)-1-methylbenzene or 4-(2-aminoethyl)-1-methylbenzene.
Oxidation: Formation of 4-(2-bromoethyl)benzoic acid.
Reduction: Formation of 4-(2-ethyl)-1-methylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2-bromoethyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl and methyl groups can undergo oxidation or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylbenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
4-(2-Bromoethyl)-1-methylbenzene: Similar structure but with only one bromine atom, leading to different reactivity patterns.
2-Bromo-4-(2-chloroethyl)-1-methylbenzene: Contains a chlorine atom instead of a second bromine, affecting its chemical properties.
Uniqueness
2-Bromo-4-(2-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which enhances its reactivity in substitution and reduction reactions. This makes it a valuable intermediate in the synthesis of more complex organic compounds.
Eigenschaften
Molekularformel |
C9H10Br2 |
|---|---|
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
2-bromo-4-(2-bromoethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
QMLDEQGIRQTZKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


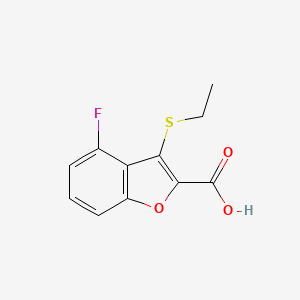



![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
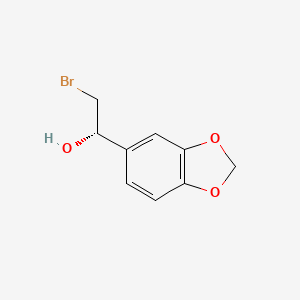
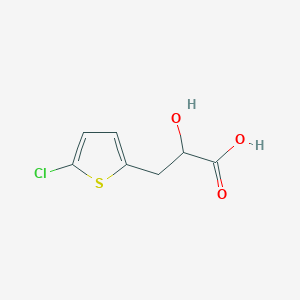
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
